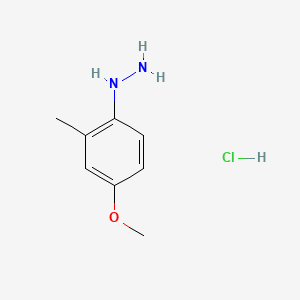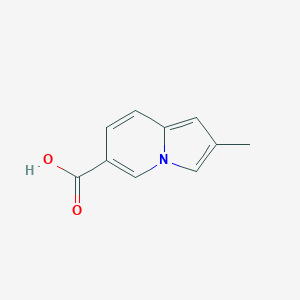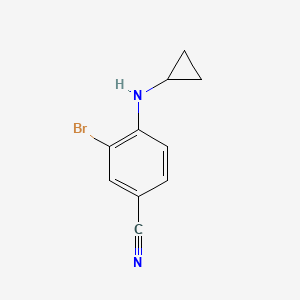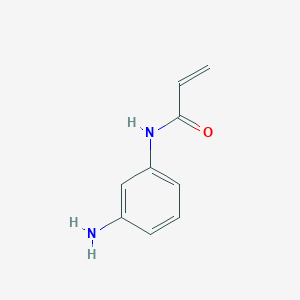
N-(3-aminophenyl)acrylamide
Übersicht
Beschreibung
N-(3-aminophenyl)acrylamide is a chemical compound that can be associated with various research areas, including the study of acrylamide formation, polymer synthesis, and organic compound recognition. Although the provided papers do not directly discuss N-(3-aminophenyl)acrylamide, they do provide insights into related compounds and their behaviors, which can be extrapolated to understand the properties and reactions of N-(3-aminophenyl)acrylamide.
Synthesis Analysis
The synthesis of related acrylamide compounds typically involves the reaction of acryloyl chloride with different amines or amides. For instance, the synthesis of poly(N-acryl amino acids) was achieved through the radical polymerization of N-acryl amino acid monomers, which were prepared from the reaction of acryloyl chloride and amino acid esters in dry solvents . Similarly, novel diastereoselective synthesis of substituted acrylamides was performed using a one-pot reaction involving basic catalysts in DMF . These methods suggest that N-(3-aminophenyl)acrylamide could potentially be synthesized through a reaction involving acryloyl chloride and 3-aminophenyl derivatives under controlled conditions.
Molecular Structure Analysis
The molecular structure of acrylamide derivatives is often confirmed using techniques such as X-ray crystallography, IR, NMR, and mass spectroscopy . These techniques allow for the determination of stereochemistry and the confirmation of the molecular structure of synthesized compounds. For N-(3-aminophenyl)acrylamide, similar analytical methods would be employed to elucidate its molecular structure.
Chemical Reactions Analysis
Acrylamide derivatives can participate in various chemical reactions. For example, 3-aminopropionamide, a related compound, is a precursor in acrylamide formation during thermal degradation of asparagine . The presence of amino or hydroxy groups in certain positions of the acrylamide molecule can influence its reactivity and the types of chemical reactions it can undergo. The self-assembled aggregates of certain acrylamide oligomers can selectively recognize hydrophilic amino and N,N-dimethylamino compounds . This suggests that N-(3-aminophenyl)acrylamide could also have specific reactivity patterns based on its functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of acrylamide derivatives are influenced by their molecular structure. For instance, poly(N-acryl amino acids) exhibit optical activity and a range of molecular weights, which can affect their solubility and biological activity . The introduction of various substituents into the acrylamide structure can also affect its antiviral properties . In the case of N-(3-aminophenyl)acrylamide, its physical properties such as solubility, melting point, and reactivity would be determined by the presence of the amino group on the phenyl ring and the acrylamide moiety.
Wissenschaftliche Forschungsanwendungen
Metabolism and Hemoglobin Adduct Formation
N-(3-aminophenyl)acrylamide is utilized in studies investigating the metabolism of acrylamide (AM) in humans. It is involved in the formation of hemoglobin adducts, which are crucial for understanding the metabolism of acrylamide and its potential health implications. The compound participates in metabolic pathways that lead to the excretion of various metabolites, such as N-acetyl-S-(3-amino-3-oxopropyl)cysteine and its S-oxide, which are derived from glutathione conjugation. The findings from these studies are significant for comprehending the metabolism of acrylamide, especially in relation to its uptake through different routes such as oral and dermal administration (Fennell et al., 2005).
Industrial Applications and Safety Concerns
N-(3-aminophenyl)acrylamide is significant in the context of the industrial applications of acrylamide and related polymers. Acrylamide is extensively used in the production of polymers like polyacrylamide, which have a wide range of industrial applications, including water and wastewater treatment, paper processing, and mining. The safety and chemistry of acrylamide and its derivatives, like N-(3-aminophenyl)acrylamide, have been the subject of extensive research due to their potential health implications when present in food or as a result of industrial exposure (Friedman, 2003).
Corrosion Inhibition
Research into N-(3-aminophenyl)acrylamide derivatives has revealed their effectiveness as corrosion inhibitors, particularly for metals like copper in acidic environments. These derivatives have been studied using various chemical and electrochemical methods, and findings suggest that they act as mixed-type inhibitors, influencing the corrosion process by interacting with the metal surface and altering the double-layer capacitance. The study of these compounds contributes to the development of more efficient corrosion inhibitors for industrial applications (Abu-Rayyan et al., 2022).
Polymer Science and Microgel Formation
N-(3-aminophenyl)acrylamide plays a role in polymer science, particularly in the synthesis and characterization of temperature-responsive microgels. These microgels, which can incorporate metal nanoparticles like silver, exhibit properties that are sensitive to temperature changes. The behavior of these microgels under different conditions has implications for various applications, including drug delivery systems and the stabilization of nanoparticles (Farooqi & Siddiq, 2015).
Safety And Hazards
“N-(3-aminophenyl)acrylamide” is toxic if swallowed, inhaled, or absorbed through the skin . It can cause severe and irreversible health effects to organs through prolonged or repeated oral exposure . The safety information includes pictograms GHS07, signal word warning, and hazard statements H302-H315-H319-H335 .
Zukünftige Richtungen
Future research on acrylamide and cancer is outlined, and potential challenges are underscored . The connection between the neurotoxicity caused by acrylamide and neurodegenerative diseases, NOD-like receptor protein 3 (NLRP3) inflammasome-related neuroinflammation, and microbiota-gut-brain axis signaling are areas of interest .
Eigenschaften
IUPAC Name |
N-(3-aminophenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-2-9(12)11-8-5-3-4-7(10)6-8/h2-6H,1,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKWPXMDCPJEHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-aminophenyl)acrylamide | |
CAS RN |
16230-24-3 | |
| Record name | N-(3-AMINOPHENYL)ACRYLAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



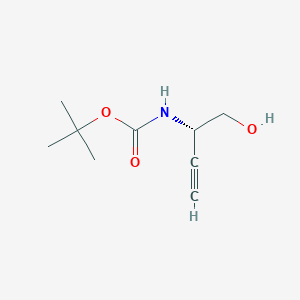

![4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1322032.png)
![8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1322036.png)
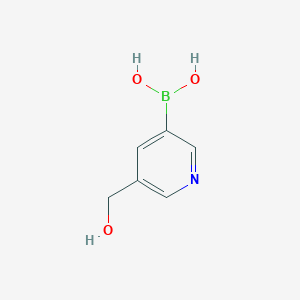

![(6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B1322042.png)
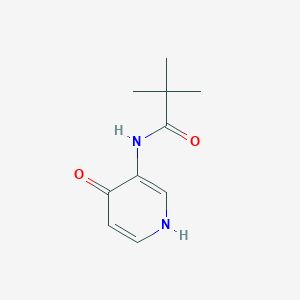
![5-Chloroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1322050.png)
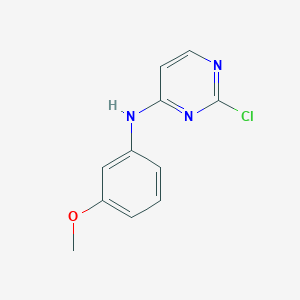
![3-Azabicyclo[3.2.1]octan-8-ol](/img/structure/B1322052.png)
